2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazolo[1,5-a]pyridine moiety is particularly noteworthy, as this structure is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 3-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Isopropylthio Group: This step involves the substitution of a suitable leaving group (e.g., halide) on the aromatic ring with an isopropylthiol group, often using a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the coupling of the pyrazolo[1,5-a]pyridine derivative with an acetamide precursor, typically through an amide bond formation reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., thiols, amines) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to the biological activity associated with the pyrazolo[1,5-a]pyridine core. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The isopropylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Phenylacetamide Derivatives:
Uniqueness
What sets 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide apart is the combination of the isopropylthio group and the pyrazolo[1,5-a]pyridine core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14(2)24-17-8-6-15(7-9-17)11-19(23)20-12-16-13-21-22-10-4-3-5-18(16)22/h3-10,13-14H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINGFSEWOSFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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